Amoxicillin open ring dimer
Overview
Description
Amoxicillin open ring dimer, also known as Amoxicillin Related Compound J, is a derivative of the widely used antibiotic amoxicillin. This compound is formed when the β-lactam ring of amoxicillin undergoes hydrolysis, resulting in an open ring structure. The open ring dimer is often considered an impurity in pharmaceutical preparations of amoxicillin and is used as a reference standard in quality control processes .
Mechanism of Action
Target of Action
Amoxicillin, the parent compound of Amoxicillin dimer, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the cross-linking of D-alanine and D-aspartic acid in bacterial cell walls . The primary targets of Amoxicillin are gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections .
Mode of Action
Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The cycle-closed dimer of Amoxicillin is an important impurity in Amoxicillin and clavulanate potassium tablets .
Biochemical Pathways
Amoxicillin disrupts crucial biochemical pathways by binding to specific targets, thereby preventing cell growth . It affects a vast number of sensitive intestinal bacterial species that directly engross their corresponding functions . As a result, the functionally redundant resistant intestinal bacterial species, initially present at low levels, become more abundant .
Pharmacokinetics
Amoxicillin is better absorbed following oral administration than other β-lactam antibiotics . Its β-lactamase degradation might be prevented by using a molecular [AMOX:β-CD] complex . The stability constant for Amoxicillin with β-CD was determined to be 1,878 M −1 .
Result of Action
Amoxicillin has a tremendous influence on the overall taxonomic composition of the gut microbiota . It increases the relative abundance of certain bacteria like Klebsiella and Bacteroides uniformis, while decreasing the members of Parabacteroides, Bifidobacterium, and Phascolarctobacterium . It also significantly enhances the functional pathway genes and beta-lactam resistance genes .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . The extensive utilization of antibiotics across multiple sectors, such as agriculture, animal husbandry, poultry, and fish farming, primarily as growth enhancers, exacerbates the escalating challenge of antibiotic resistance . The role of environmental factors in antimicrobial contamination and the spread of antimicrobial resistance is often overlooked .
Biochemical Analysis
Biochemical Properties
Amoxicillin dimer interacts with various enzymes and proteins in the body. It competitively inhibits penicillin-binding proteins, which are responsible for the synthesis of bacterial cell walls . This inhibition leads to the upregulation of autolytic enzymes and the prevention of cell wall synthesis . The biochemical reactions involving Amoxicillin dimer are crucial for its antibacterial activity.
Cellular Effects
Amoxicillin dimer, like its parent compound amoxicillin, has significant effects on various types of cells, particularly bacterial cells. By inhibiting the synthesis of bacterial cell walls, it causes bacterial cells to become susceptible to osmotic pressure and eventually leads to cell lysis . This effect on cellular processes is a key aspect of the antibacterial activity of Amoxicillin dimer.
Molecular Mechanism
The molecular mechanism of action of Amoxicillin dimer involves binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it competitively inhibits penicillin-binding proteins, leading to the prevention of bacterial cell wall synthesis . This inhibition is achieved through the binding of Amoxicillin dimer to the active sites of these proteins, preventing them from carrying out their normal function.
Temporal Effects in Laboratory Settings
It is known that the parent compound, amoxicillin, has a long duration of action as it is usually given twice daily . Mild overdoses are not associated with significant toxicity, indicating a wide therapeutic range .
Dosage Effects in Animal Models
The effects of Amoxicillin dimer at different dosages in animal models are not well-studied. The parent compound, amoxicillin, has been studied extensively. For instance, in a study on dogs, a dose of 13.2 mg/kg of amoxicillin with clavulanic acid achieved an amoxicillin plasma concentration of 6 mcg/mL .
Metabolic Pathways
The metabolic pathways of Amoxicillin dimer involve oxidation, hydroxylation, and oxidative deamination . A phase II metabolite with glucuronic acid was also observed . Neither sulfate nor glutathione conjugates were detected .
Transport and Distribution
The parent compound, amoxicillin, is known to be well-absorbed after oral administration, leading to high serum concentrations .
Subcellular Localization
The parent compound, amoxicillin, is known to target the bacterial cell wall, where it inhibits the function of penicillin-binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of amoxicillin open ring dimer typically involves the hydrolysis of amoxicillin under acidic or basic conditions. The β-lactam ring of amoxicillin is susceptible to hydrolysis, leading to the formation of the open ring dimer. The reaction can be carried out in aqueous solutions with controlled pH and temperature to optimize the yield of the dimer .
Industrial Production Methods: In industrial settings, the production of this compound is often a byproduct of the synthesis of amoxicillin. The process involves the fermentation of Penicillium chrysogenum to produce penicillin, which is then chemically modified to obtain amoxicillin. During this process, the open ring dimer can form as an impurity and is subsequently isolated and purified for use as a reference standard .
Chemical Reactions Analysis
Types of Reactions: Amoxicillin open ring dimer can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The amino and carboxyl groups in the dimer can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide or N-chlorosuccinimide in an alkaline medium.
Substitution: Various nucleophiles can be used to substitute the amino or carboxyl groups under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Amoxicillin open ring dimer has several scientific research applications, including:
Comparison with Similar Compounds
Amoxicillin: The parent compound, widely used as an antibiotic.
Ampicillin: Another β-lactam antibiotic with a similar structure and mechanism of action.
Penicillin G: The original penicillin antibiotic from which amoxicillin is derived.
Uniqueness: Amoxicillin open ring dimer is unique in that it represents a degradation product of amoxicillin, providing insights into the stability and degradation pathways of β-lactam antibiotics. Its presence as an impurity can affect the quality and efficacy of pharmaceutical formulations, making it an important compound for quality control and analytical studies .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXQFMVSQUXHT-BOUYBQKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098247 | |
Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73590-06-4 | |
Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73590-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amoxicillin open ring dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301098247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(2S, 5R, 6R)-2-CARBOXY-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTAN-6-YL]-D-(4-HYDROXYPHENYL)GLYCYL-L-[(2R,4S)-4-CARBOXY-5,5-DIMETHYL-2-THIAZOLIDIN-2-YL]GLYCYL-D-(4-HYDROXYPHENYL)GLYCINAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMOXICILLIN OPEN RING DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5TTZ57P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of amoxicillin dimer as an impurity in amoxicillin sodium for injection?
A: The presence of impurities like amoxicillin dimer in pharmaceutical formulations can impact the drug's efficacy and safety. While the study found the content of amoxicillin dimer to be less than 3% in the analyzed batches [], understanding its formation and potential effects is crucial for optimizing production processes and ensuring the quality of amoxicillin sodium for injection.
Q2: How can the formation of amoxicillin dimer be minimized during the production of amoxicillin sodium for injection?
A: The study suggests that identifying and quantifying impurities like amoxicillin dimer is crucial for optimizing the production process []. Further research is needed to pinpoint the specific manufacturing steps that may contribute to dimer formation. Potential areas for investigation include:
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